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2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Catalog No.
S12648917
CAS No.
M.F
C23H25N3O4
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)...

Product Name

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C23H25N3O4/c1-28-20-7-5-4-6-18(20)19-8-9-23(27)26(24-19)15-25-11-10-16-12-21(29-2)22(30-3)13-17(16)14-25/h4-9,12-13H,10-11,14-15H2,1-3H3

InChI Key

KGYXGLCWDXLWFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule characterized by its unique structural features. It combines a pyridazinone core with a 3,4-dihydroisoquinoline moiety that is further substituted with methoxy groups. This structural diversity contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various synthetic transformations, including:

  • Nucleophilic substitutions: The methoxy groups can undergo reactions to introduce different functional groups.
  • Oxidation and reduction: The dihydroisoquinoline structure may be oxidized to form isoquinoline derivatives or reduced to yield other relevant compounds.
  • Condensation reactions: The presence of the pyridazinone ring allows for potential condensation with other nucleophiles, leading to the formation of more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Research indicates that this compound exhibits significant biological activity, particularly as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and energy homeostasis. The ability of this compound to selectively bind and modulate orexin receptor activity suggests potential therapeutic applications in treating sleep disorders and metabolic diseases such as obesity .

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the isoquinoline moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Construction of the pyridazinone ring: This can involve condensation reactions between suitable aldehydes and hydrazines followed by cyclization.

These methods allow for the precise construction of the desired molecular architecture while maintaining high yields and purity.

The unique combination of structural elements in this compound may offer various applications, including:

  • Pharmaceutical development: Due to its orexin receptor antagonism, it may be explored for developing treatments for insomnia or obesity.
  • Research tools: It can serve as a chemical probe in studies aimed at understanding orexin signaling pathways and their physiological implications.

Interaction studies have demonstrated that this compound can selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. Techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing orexin receptors are typically employed to evaluate these interactions. The results indicate that this compound may modulate receptor activity, influencing downstream signaling pathways associated with various physiological responses .

Several compounds share structural similarities with 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one. Notable examples include:

Compound NameStructural FeaturesBiological Activity
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiazol-2-ylmethylamino)butan-1-oneThiazole substitutionPotential orexin receptor antagonist
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiophen-3-ylmethylamino)butan-1-oneThiophene substitutionSimilar biological profile
9-(4,6-Dimethylpyrimidin-2-yl)-2,9-dihydroxyisoquinolineIsoquinoline derivative with different substitutionsInvestigated for similar receptor interactions

These compounds highlight the diversity within this chemical class while showcasing the unique structural characteristics of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one that may confer distinct biological properties .

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

407.18450629 g/mol

Monoisotopic Mass

407.18450629 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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